molecular formula C13H17NO B13214799 4-(7-Methyl-1H-indol-3-yl)butan-2-ol

4-(7-Methyl-1H-indol-3-yl)butan-2-ol

Cat. No.: B13214799
M. Wt: 203.28 g/mol
InChI Key: XHFSKEMDCBRWMO-UHFFFAOYSA-N
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Description

4-(7-Methyl-1H-indol-3-yl)butan-2-ol (CAS 2091299-50-0) is a high-purity indole derivative of significant interest in medicinal chemistry and antibacterial research. This compound, with a molecular formula of C 13 H 17 NO and a molecular weight of 203.28 g/mol , serves as a valuable building block for the synthesis of more complex molecules. Structurally related hydroxyalkyl-substituted indole derivatives have demonstrated promising antibacterial activity , particularly against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) . Research indicates that the length of the hydrocarbon chain in such indole compounds is critical for their biological activity, with C4-C6 chains often contributing to optimal efficacy by balancing lipophilicity and cellular selectivity . This makes this compound a compound of interest for researchers developing new agents to overcome drug resistance. Furthermore, indole scaffolds are frequently explored in the synthesis of pharmaceutically relevant structures, such as functionalized tetrahydrocarbazolones, which are important motifs in drug discovery . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(7-methyl-1H-indol-3-yl)butan-2-ol

InChI

InChI=1S/C13H17NO/c1-9-4-3-5-12-11(7-6-10(2)15)8-14-13(9)12/h3-5,8,10,14-15H,6-7H2,1-2H3

InChI Key

XHFSKEMDCBRWMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methyl-1H-indol-3-yl)butan-2-ol typically involves the reaction of 7-methylindole with butanal under specific conditions. One common method is the reduction of 4-(7-Methyl-1H-indol-3-yl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product. The choice of catalyst and reaction conditions can significantly influence the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(7-Methyl-1H-indol-3-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(7-Methyl-1H-indol-3-yl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in biological systems, particularly in signal transduction pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(7-Methyl-1H-indol-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to bind to various protein targets, influencing cellular processes such as apoptosis, cell proliferation, and differentiation .

Comparison with Similar Compounds

Comparison with (S)-2-(7-Methyl-1H-indol-3-yl)-1,4-diphenylbutane-1,4-dione (29ia)

  • Structural Differences: Compound 29ia () shares the 7-methylindole group but replaces the butan-2-ol chain with a diketone backbone flanked by phenyl groups.
  • Functional Implications : The diketone structure may enhance π-π stacking with aromatic residues in enzymes, whereas the hydroxyl group in 4-(7-Methyl-1H-indol-3-yl)butan-2-ol could participate in hydrogen bonding.

Comparison with 3-(1H-Indol-3-yl)-butan-1-ol (4b)

  • Structural Differences : Both compounds feature an indole moiety and a four-carbon alcohol chain. However, 4b () is a primary alcohol (hydroxyl at C1), whereas the target compound is a secondary alcohol (hydroxyl at C2).
  • Synthetic Pathways: 4b is synthesized via a modified procedure involving imidazolidinone catalysts and aldehydes . The synthesis of this compound may require distinct regioselective strategies due to the secondary alcohol and methyl-substituted indole.
  • Physicochemical Properties : Primary alcohols (e.g., 4b) typically exhibit higher boiling points and solubility in polar solvents compared to secondary alcohols.

Comparison with 4-(4-Fluoro-1H-indol-3-yl)butan-2-one

  • Structural Differences : This analog () replaces the hydroxyl group with a ketone and substitutes fluorine at the indole’s 4-position.

Comparison with PKC Inhibitors Containing Indole Moieties

While these molecules include complex heterocyclic systems for kinase inhibition, this compound’s simpler structure may limit direct enzymatic targeting but could serve as a scaffold for further functionalization .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Functional Groups Key Features Potential Applications
This compound Indole + butan-2-ol Secondary alcohol, 7-Me Hydrogen bonding capacity Drug precursor, biochemical studies
(S)-2-(7-Methyl-1H-indol-3-yl)-1,4-diphenylbutane-1,4-dione Indole + diketone Carbonyl, phenyl groups Electrophilic reactivity Enzyme inhibition studies
3-(1H-Indol-3-yl)-butan-1-ol (4b) Indole + butan-1-ol Primary alcohol High polarity Synthetic intermediate
4-(4-Fluoro-1H-indol-3-yl)butan-2-one Indole + butan-2-one Ketone, 4-F Enhanced electrophilicity Medicinal chemistry optimization

Research Findings and Implications

  • Synthetic Challenges : The secondary alcohol and methyl substitution in this compound necessitate regioselective synthesis methods, contrasting with the primary alcohol in 4b .
  • Physicochemical Gaps: Limited data on boiling point, solubility, and stability highlight the need for experimental characterization.

Biological Activity

4-(7-Methyl-1H-indol-3-yl)butan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a butanol moiety linked to a 7-methylindole ring. Its molecular formula is C12H15NC_{12}H_{15}N, with a molecular weight of approximately 203.25 g/mol. The presence of the hydroxyl group (-OH) at the second carbon of the butyl chain enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors, triggering cellular responses that can influence physiological processes.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, impacting metabolic pathways crucial for cell function.
  • Signal Transduction Modulation : This compound can modulate signal transduction pathways, leading to various biological effects such as apoptosis and cell proliferation regulation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have efficacy against various cancer cell lines. For instance, it has been noted for its potential to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, possibly through inhibition of pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : Some studies report antimicrobial properties against specific bacteria and fungi, indicating its potential use in treating infections.

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
BenchChem StudyInvestigated its role in biological systems and potential therapeutic applications, highlighting its interaction with signaling pathways.
Smolecule ResearchReported on its antimicrobial and anticancer properties, emphasizing its structural uniqueness and potential for therapeutic applications.
PMC ArticleDiscussed the synthesis and evaluation of related indole compounds, noting their significant biological activities including anticancer effects against breast cancer cell lines .

Case Study 1: Anticancer Activity

In a study evaluating various indole derivatives, this compound was found to exhibit significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and modulation of the Bcl-2 family proteins.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound, where it demonstrated a reduction in carrageenan-induced paw edema in animal models. This effect was attributed to the inhibition of COX enzymes and pro-inflammatory cytokines.

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